[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Description
This compound is a bicyclic secondary alcohol featuring a cyclopenta[c]pyrrolidine core substituted with a benzyl group at position 2 and a hydroxymethyl group at position 3a. The stereochemistry (3aR,6aR) is critical for its spatial orientation, influencing interactions with biological targets.
Properties
IUPAC Name |
[(3aR,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-12-15-8-4-7-14(15)10-16(11-15)9-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2/t14-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMHLGKGPBRHRM-LSDHHAIUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@]2(C1)CO)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol is a bicyclic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H24N2O
- Molecular Weight : 296.41 g/mol
- CAS Number : 1357353-10-6
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antagonism of Retinol-Binding Protein 4 (RBP4) :
-
Neuroprotective Effects :
- Preliminary studies suggest potential neuroprotective effects against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases where RBP4 modulation may contribute to cellular protection mechanisms.
- Antidiabetic Properties :
The mechanism through which this compound exerts its effects primarily involves:
- Binding Affinity to RBP4 : The compound alters the conformation of RBP4, inhibiting its interaction with transthyretin (TTR), which is crucial for the transport of retinol. This disruption leads to decreased levels of circulating RBP4 .
Case Studies
Several studies have documented the biological activity of this compound:
- Study on RBP4 Antagonism :
- Neuroprotective Assessment :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analog: ((3aS,6aR)-Hexahydrocyclopenta[b]pyrrol-3a(1H)-yl)methanol
Key Differences :
- Ring Fusion: The cyclopenta[b]pyrrolidine system (vs.
- Substituents : Lacks the benzyl group, reducing aromaticity and lipophilicity.
- Physicochemical Properties: Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol) vs. the target compound’s higher MW due to the benzyl group. LogP: Likely lower due to absence of benzyl, impacting membrane permeability.
Biological Implications : The simpler structure may reduce off-target interactions but limit potency in CNS applications compared to the benzyl-containing analog .
Structural Analog: 4-{3-[(3aR,6aR)-trans-Hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide
Key Differences :
- Substituents : Features a propoxy-linked benzamide group (vs. direct benzyl and hydroxymethyl).
- Stereochemistry : Shares the (3aR,6aR) configuration, suggesting similar metabolic stability.
Therapeutic Relevance : This analog is patented for cognitive and behavioral disorders, highlighting the cyclopenta[c]pyrrolidine core’s relevance in neuropharmacology .
Antimicrobial Heterocycles from Pyrazole Derivatives
Context: describes bis-pyridine and thienopyridine derivatives with antimicrobial activity. While structurally distinct, these compounds share:
- Bioactivity : Substituted aromatic groups (e.g., furyl, chlorophenyl) enhance antimicrobial efficacy, suggesting the benzyl group in the target compound may confer similar advantages .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
